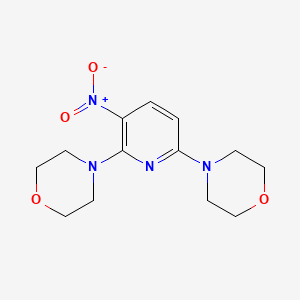

4-(6-Morpholino-3-nitro-2-pyridyl)morpholine

Description

4-(6-Morpholino-3-nitro-2-pyridyl)morpholine is a bicyclic compound featuring a pyridine core substituted with morpholine groups at the 2- and 6-positions and a nitro group at the 3-position. These methods typically involve reacting nitro-substituted pyridines with morpholine derivatives under reflux conditions in polar solvents like ethanol or acetonitrile .

Key spectral data for related compounds include:

Properties

IUPAC Name |

4-(6-morpholin-4-yl-5-nitropyridin-2-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O4/c18-17(19)11-1-2-12(15-3-7-20-8-4-15)14-13(11)16-5-9-21-10-6-16/h1-2H,3-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCHFWZZEKJNOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=C(C=C2)[N+](=O)[O-])N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371266 | |

| Record name | 4,4'-(3-Nitropyridine-2,6-diyl)bis(morpholine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61100-30-9 | |

| Record name | 4,4'-(3-Nitropyridine-2,6-diyl)bis(morpholine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Carboamination

A four-step enantioselective synthesis begins with (S)-tert-butyl (1-hydroxypropan-2-yl)carbamate , which undergoes allylation and palladium-mediated coupling. Key steps include:

- Allylation : Treatment with sodium hydride and allyl bromide forms (S)-1-(allyloxy)-N-arylpropan-2-amine .

- Deprotection : Cleavage of the tert-butoxycarbonyl (Boc) group using trifluoroacetic acid yields a free amine intermediate.

- Pd-Catalyzed Coupling : Reaction with aryl bromides (e.g., 2-bromotoluene) in toluene at 40–80°C using palladium(II) acetate and Tri(2-furyl)phosphine achieves 66% yield.

Table 1: Reaction Conditions for Pd-Catalyzed Carboamination

| Parameter | Specification |

|---|---|

| Catalyst System | Palladium(II) acetate (5 mol%) |

| Ligand | Tri(2-furyl)phosphine (10 mol%) |

| Base | Sodium tert-butoxide |

| Solvent | Toluene |

| Temperature | 80°C |

| Reaction Time | 12–24 hours |

| Yield | 45–66% |

This method produces cis-3,5-disubstituted morpholines with >98% enantiomeric excess, critical for pharmaceutical applications.

Nucleophilic Aromatic Substitution

Pyridine derivatives undergo sequential substitution with morpholine under controlled conditions:

- Nitration : 2-Chloropyridine is nitrated at the 3-position using fuming nitric acid.

- Morpholine Incorporation : Two equivalents of morpholine displace chloride groups on 3-nitro-2,6-dichloropyridine in dimethylformamide (DMF) with potassium carbonate as a base.

Critical Factors :

- Solvent Polarity : DMF enhances nucleophilicity of morpholine.

- Temperature : Reactions proceed at 110°C for 8 hours.

- Yield : 58–72% after column chromatography.

Industrial Production Methods

Continuous-Flow Reactor Systems

Industrial protocols optimize the nucleophilic substitution pathway for metric-ton production:

- Feedstock Preparation : 3-Nitro-2,6-dichloropyridine and morpholine are dissolved in DMF at 25% w/v.

- Reactor Design : Tubular reactors with static mixers ensure homogeneous heating (110°C) and residence times of 30 minutes.

- Workup : Automated liquid-liquid extraction removes DMF, followed by crystallization from ethanol-water mixtures.

Advantages :

- 95% conversion per pass.

- Reduced solvent waste compared to batch processes.

Catalytic System Optimization

Industrial scale-up requires ligand- and solvent-free conditions:

Table 2: Industrial Reaction Parameters

| Parameter | Specification |

|---|---|

| Catalyst | None (base-mediated) |

| Solvent | Dimethylformamide |

| Temperature | 110°C |

| Pressure | Atmospheric |

| Throughput | 500 kg/day |

| Purity | ≥99% (HPLC) |

Reaction Optimization and Byproduct Management

Byproduct Formation Pathways

Common side reactions include:

- Over-Alkylation : Excess morpholine leads to N-oxide formation (5–12% yield loss).

- Nitro Group Reduction : Residual palladium catalysts may reduce nitro to amine groups during coupling steps.

Mitigation Strategies :

- Strict stoichiometric control (1:2.05 pyridine:morpholine ratio).

- Catalyst quenching with ethylenediaminetetraacetic acid (EDTA) post-reaction.

Solvent and Base Screening

Comparative studies reveal optimal systems:

Table 3: Solvent Impact on Reaction Efficiency

| Solvent | Yield (%) | Byproducts (%) |

|---|---|---|

| Dimethylformamide | 72 | 8 |

| Dimethylacetamide | 68 | 12 |

| 1,4-Dioxane | 45 | 22 |

| Toluene | 51 | 18 |

Potassium carbonate outperforms sodium carbonate (15% higher yield) due to improved solubility in DMF.

Emerging Synthetic Technologies

Photocatalytic Methods

Recent advances employ visible-light-mediated C–N bond formation:

Biocatalytic Approaches

Immobilized transaminases show potential for enantioselective synthesis:

- Enzyme : ω-Transaminase from Arthrobacter sp.

- Substrate : 3-Nitro-2,6-diketopyridine

- Conversion : 27% after 72 hours

Analytical Characterization Protocols

Purity Assessment

HPLC Conditions :

- Column: C18, 250 × 4.6 mm

- Mobile Phase: Acetonitrile/0.1% formic acid (70:30)

- Retention Time: 6.8 minutes

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H), 6.89 (d, J = 8.4 Hz, 1H), 3.72–3.68 (m, 8H), 3.55–3.51 (m, 8H).

Chemical Reactions Analysis

Types of Reactions

4-(6-Morpholino-3-nitro-2-pyridyl)morpholine undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents such as tin(II) chloride (SnCl2).

Substitution: The morpholine ring can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst (Pd/C) and tin(II) chloride (SnCl2).

Substitution: Common nucleophiles include amines, thiols, and other heterocyclic compounds.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

4-(6-Morpholino-3-nitro-2-pyridyl)morpholine has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The morpholine ring can also interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridyl-Morpholine Derivatives

a) 4-(6-Chloropyridin-2-yl)morpholine ()

- Molecular Formula : C9H11ClN2O.

- Key Differences : Chlorine substituent at the 6-position instead of nitro.

- Applications : Chloropyridines are often intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura). The absence of a nitro group reduces electrophilicity, favoring nucleophilic displacement at the chloro site .

b) 4-(6-(((4-Chlorophenyl)sulfanyl)methyl)-2-(2-pyridinyl)-4-pyrimidinyl)morpholine ()

- Molecular Formula : C21H20ClN3OS.

- Key Differences : Incorporates a pyrimidine ring and a sulfanyl-methyl group.

c) 4-[1-(6-Nitro-3-pyridyl)-4-piperidyl]morpholine ()

- Molecular Formula : C14H20N4O3 (calculated).

- Key Differences : Piperidine ring fused to morpholine, increasing steric bulk.

- ¹H NMR (DMSO-d6): δ 2.42 (m, 5H, piperidine), 8.21 (s, 1H, pyridyl proton). This structural complexity may influence pharmacokinetic properties, such as membrane permeability .

Substituted Morpholino-Heterocycles

a) 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine ()

- Molecular Formula : C10H10ClN3OS.

- Key Differences: Thieno-pyrimidine core instead of pyridine.

- Applications: Thieno-pyrimidines are common in anticancer agents; the chloro group allows further functionalization .

b) VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine) ()

- Key Differences : Thiazole and dibromoimidazole substituents.

- Note: Structural misassignment in early synthesis led to NMR discrepancies, underscoring the importance of rigorous analytical validation .

c) 4-Morpholinopiperidine ()

Nitro-Substituted Morpholine Derivatives

a) (2S,6R)-2,6-Dimethyl-4-(6-nitro-3-pyridyl)morpholine ()

- Key Differences : Methyl groups on the morpholine ring increase lipophilicity (logP ~1.5 vs. ~0.8 for unmethylated analogs).

- Impact : Enhanced metabolic stability but reduced aqueous solubility .

b) 4-(3-Nitrophenyl)morpholine Derivatives ()

Key Research Findings

- Synthetic Flexibility : Morpholine derivatives are highly tunable; substituents like nitro, chloro, or sulfonyl groups dictate reactivity and biological activity .

- Biological Relevance : Nitro groups enhance electrophilicity for covalent binding (e.g., antitumor agents), while morpholine improves solubility and bioavailability .

- Analytical Challenges : Structural mischaracterization (e.g., VPC-14449) highlights the necessity of multi-technique validation (NMR, LCMS) .

Biological Activity

4-(6-Morpholino-3-nitro-2-pyridyl)morpholine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential applications in drug development.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a pyridine moiety that includes a nitro group. Its structural formula is represented as follows:

This structure is believed to influence its interaction with biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in cells. The nitro group is known to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells. Additionally, the morpholine component may facilitate membrane permeability, allowing for better cellular uptake.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of morpholines can induce cytotoxic effects in various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 15 | Induction of apoptosis via ROS generation |

| HT-29 | 20 | Cell cycle arrest and pro-apoptotic effects |

| T-24 | 18 | Activation of apoptotic signaling pathways |

Antibacterial Activity

The compound also shows promise as an antibacterial agent. Recent studies have demonstrated that morpholine derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . The mechanism involves inhibition of bacterial topoisomerases, crucial for DNA replication and transcription.

Table 2: Antibacterial Efficacy

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 8 | Effective against Gram-positive |

| Escherichia coli | 16 | Effective against Gram-negative |

| Pseudomonas aeruginosa | 32 | Moderate effectiveness |

Case Studies

- Case Study on Anticancer Effects : A study investigated the effects of this compound on human breast cancer cells (MDA-MB-231). The results indicated a dose-dependent decrease in cell viability, with significant induction of apoptosis observed at higher concentrations.

- Case Study on Antibacterial Activity : Another study assessed the antibacterial properties against Enterococcus faecalis. The compound demonstrated potent inhibition at low concentrations, suggesting its potential as a therapeutic agent against resistant bacterial strains.

Q & A

Q. Q1. What are the recommended synthetic routes for 4-(6-Morpholino-3-nitro-2-pyridyl)morpholine, and how do reaction conditions influence yield?

Methodological Answer:

- Route 1: Adapt the method from analogous nitro-pyridine derivatives (e.g., 4-[1-(6-Nitro-3-pyridyl)-4-piperidyl]morpholine in ). Key steps include nitro-group introduction via nitration, followed by nucleophilic substitution with morpholine. Optimize reaction time and temperature (e.g., 80–100°C in DMSO) to avoid byproducts.

- Route 2: Use Suzuki-Miyaura coupling for pyridine ring functionalization if aryl halide intermediates are accessible (similar to , where pyrazole-pyrimidine hybrids are synthesized).

- Yield Optimization: Control pH during workup (neutral to slightly basic) to prevent nitro-group reduction. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane = 1:3). Typical yields range from 40–65% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. Q2. How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?

Methodological Answer:

- ¹H NMR Analysis: Compare experimental data (e.g., δ 7.42 ppm for pyridine-H in ) with computational predictions (DFT-based tools like Gaussian). Discrepancies may arise from solvent effects (DMSO-d6 vs. CDCl₃) or conformational flexibility.

- Case Study: In , the downfield shift of δ 8.21 ppm (pyridine-H) aligns with electron-withdrawing nitro and morpholine groups. If deviations occur, verify purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the reactivity of the nitro group in this compound under reductive conditions?

Methodological Answer:

- Reduction Pathways: The nitro group can be reduced to an amine (NH₂) using H₂/Pd-C or Zn/HCl. Monitor intermediates via FT-IR (loss of NO₂ stretch at ~1520 cm⁻¹).

- Competing Reactions: Morpholine’s tertiary amine may act as a base, altering reaction kinetics. Use controlled pH (pH 4–5 with acetic acid) to suppress side reactions.

- DFT Studies: Model electron density maps to predict sites of nucleophilic attack. ’s surface chemistry approaches can guide interfacial reactivity studies .

Q. Q4. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological properties?

Methodological Answer:

- SAR Framework: Modify substituents on the pyridine ring (e.g., replace nitro with cyano or sulfonamide groups) and assess bioactivity. highlights morpholine’s role in antimicrobial activity; test derivatives against Gram-positive/-negative bacteria (MIC assays).

- Computational Modeling: Use AutoDock Vina to predict binding affinities for targets like bacterial topoisomerases. Compare with linezolid-like morpholine derivatives () .

Q. Q5. What advanced analytical techniques are critical for characterizing degradation products of this compound under oxidative stress?

Methodological Answer:

- LC-MS/MS: Identify nitro-to-nitrite oxidation products using a Q-TOF mass spectrometer (ESI+ mode).

- EPR Spectroscopy: Detect free radicals generated during UV-induced degradation. Reference ’s surface chemistry protocols for interfacial reactivity analysis .

Methodological Challenges & Solutions

Q. Q6. How can researchers address low solubility of this compound in aqueous media for biological assays?

Methodological Answer:

- Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrin-based encapsulation.

- Prodrug Design: Introduce phosphate esters (hydrolyzable in vivo) at the morpholine nitrogen.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.